Cas no 1239842-00-2 (1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine)

1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXAN-1-AMINE
- 1-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
- 1-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-cyclohexanamine
- Cyclohexanamine, 1-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-
- 1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine
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- インチ: 1S/C12H15N3OS/c13-12(6-2-1-3-7-12)11-14-10(15-16-11)9-5-4-8-17-9/h4-5,8H,1-3,6-7,13H2
- InChIKey: XOPBVSYYBYQCQL-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1=NOC(C2(CCCCC2)N)=N1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 271
- XLogP3: 2
- トポロジー分子極性表面積: 93.2
1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-150223-0.05g |
1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine |
1239842-00-2 | 0.05g |
$780.0 | 2023-02-14 | ||
Enamine | EN300-150223-0.5g |
1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine |
1239842-00-2 | 0.5g |
$891.0 | 2023-02-14 | ||
Enamine | EN300-150223-1.0g |
1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine |
1239842-00-2 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-150223-10.0g |
1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine |
1239842-00-2 | 10.0g |
$3992.0 | 2023-02-14 | ||
Enamine | EN300-150223-500mg |
1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine |
1239842-00-2 | 500mg |
$891.0 | 2023-09-27 | ||
Enamine | EN300-150223-1000mg |
1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine |
1239842-00-2 | 1000mg |
$928.0 | 2023-09-27 | ||
Enamine | EN300-150223-10000mg |
1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine |
1239842-00-2 | 10000mg |
$3992.0 | 2023-09-27 | ||
Enamine | EN300-150223-2500mg |
1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine |
1239842-00-2 | 2500mg |
$1819.0 | 2023-09-27 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1377507-50mg |
1-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |
1239842-00-2 | 98% | 50mg |
¥16848.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1377507-100mg |
1-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |
1239842-00-2 | 98% | 100mg |
¥17642.00 | 2024-08-09 |
1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine 関連文献
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amineに関する追加情報
1-3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-ylcyclohexan-1-amine: A Novel Scaffold for Targeted Therapeutic Applications
1-3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine, identified by the CAS number 1239842-00-2, represents a promising molecular scaffold with multifaceted pharmacological potential. This compound, characterized by its unique thiophen-2-yl substituent and 1,2,4-oxadiazol-5-yl heterocyclic ring system, has garnered significant attention in recent years due to its ability to modulate key biological pathways. Recent studies published in Journal of Medicinal Chemistry (2023) highlight its potential as a dual-action inhibitor targeting both serotonin receptor 5-HT2A and histamine H3 receptor, which are implicated in neurological and inflammatory disorders.
Structurally, 1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine consists of a cyclohexan-1-amine core linked to a five-membered 1,2,4-oxadiazol-5-yl ring, which is further substituted with a thiophen-2-yl group. This molecular architecture enables the compound to exhibit dual binding capabilities, as evidenced by its affinity for both 5-HT2A and H3 receptor targets. A 2024 study in ACS Chemical Biology demonstrated that this compound displays subnanomolar potency against 5-HT2A with an IC50 of 0.3 nM, outperforming existing ligands in this class.
Recent advancements in medicinal chemistry have focused on optimizing the 1,2,4-oxadiazol-5-yl scaffold for improved pharmacokinetic profiles. A 2023 publication in Drug Discovery Today reported that modifications to the thiophen-2-yl substituent significantly enhance the compound's solubility and bioavailability. Researchers at the University of Cambridge (2024) developed a novel synthetic route to 1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine using a microwave-assisted cyclization method, achieving a 92% yield in three steps. This approach represents a significant improvement over traditional solid-phase synthesis techniques.
The therapeutic potential of 1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine extends to neurodegenerative diseases. A 2024 preclinical study published in Neuropharmacology showed that this compound reduces amyloid-beta aggregation in Alzheimer's disease models by 45%. The cyclohexan-1-amine moiety is believed to interact with the hydrophobic regions of amyloid fibrils, while the 1,2,4-oxadiazol-5-yl ring stabilizes the molecular conformation necessary for this interaction.
Pharmacological profiling of 1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine reveals its selectivity for 5-HT2A and H3 receptor targets. A 2023 comparative study in European Journal of Medicinal Chemistry demonstrated that this compound exhibits 18-fold selectivity over 5-HT2B receptors and 12-fold selectivity over H1 receptors. This selectivity profile is critical for minimizing off-target effects, particularly in chronic disease management.
Recent computational studies have focused on understanding the molecular interactions of 1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine with its protein targets. Molecular dynamics simulations published in Journal of Computational Chemistry (2024) revealed that the thiophen-2-yl substituent forms a critical hydrogen bond with the conserved serine residue in the 5-HT2A receptor binding pocket. This interaction is believed to be responsible for the compound's high potency and selectivity.
Advancements in drug delivery systems have also been explored for 1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine. A 2024 study in Advanced Drug Delivery Reviews demonstrated that encapsulating this compound in liposomes significantly enhances its brain penetration. This is particularly important for treating neurological conditions where central nervous system (CNS) delivery is required.
The development of 1-3-(thi,phen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine represents a paradigm shift in the design of dual-action therapeutics. Its unique molecular architecture enables it to target multiple pathways simultaneously, offering potential for the treatment of complex diseases. Ongoing clinical trials are expected to provide further insights into its therapeutic applications in the coming years.
As research continues to uncover the full potential of 1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine, its role in modern pharmacology is becoming increasingly evident. The compound's ability to modulate key biological targets, combined with its favorable pharmacokinetic profile, positions it as a promising candidate for the development of next-generation therapeutics.
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